Temporin-HN1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
AILTTLANWARKFL |
Origin of Product |
United States |
Discovery, Isolation, and Natural Occurrence of Temporin Hn1
Identification from Amphibian Skin Secretions
Temporin-HN1 was identified and isolated from the skin secretions of the Hainan odorous frog, Odorrana hainanensis. nih.gov Amphibian skin is a rich source of a diverse array of bioactive peptides, including antimicrobial peptides (AMPs) like temporins, which form a crucial part of the innate immune system of these animals. conicet.gov.arnih.gov These secretions can be collected to isolate and study novel compounds. This compound is one of several antimicrobial peptides discovered from this particular frog species. nih.gov Along with Temporin-HN2, it was named for its similarity to the temporin family of peptides. nih.govresearchgate.net Temporins are characterized as being relatively short peptides, typically 8-17 amino acids in length, and are known for their activity against a range of microorganisms. nih.gov
Source Organism: Odorrana hainanensis and its Biogeographical Context
The source of this compound is the Hainan odorous frog, Odorrana hainanensis. nih.gov This frog species is primarily found on Hainan Island, China, a region known for its unique and diverse fauna, partly due to its long-term geographical isolation from the mainland. nih.govwikipedia.org This isolation has likely contributed to the evolution of novel frog species and, consequently, unique antimicrobial peptides. nih.gov
Odorrana hainanensis inhabits large mountain streams with abundant large rocks and is surrounded by lush forests. amphibiaweb.org The species is considered very rare and faces threats from habitat loss due to agriculture, logging, and the development of hydropower. wikipedia.org The genus Odorrana is widely distributed across the mountains of East and Southeast Asia, with many species adapted to montane stream environments. nih.govresearchgate.net The specific environmental pressures and microbial fauna of its habitat likely played a role in the evolution of the particular antimicrobial peptides, like this compound, found in the skin secretions of O. hainanensis.
**Table 1: Biogeographical and Habitat Information for *Odorrana hainanensis***
| Feature | Description |
|---|---|
| Geographic Distribution | Primarily endemic to Hainan Island, China, with a single record from Guangxi. wikipedia.org |
| Habitat | Inhabits large to medium mountain streams and the surrounding forests. wikipedia.orgamphibiaweb.org Found on rocks or grass near streams. amphibiaweb.org |
| Altitude | 200-780 meters. amphibiaweb.org |
| Conservation Status | Vulnerable, threatened by habitat loss. wikipedia.org |
Methodological Approaches for Peptide Extraction and Purification
The isolation of this compound from the skin secretions of Odorrana hainanensis involved a multi-step process. While the specific details for this compound's extraction are part of a broader study on peptides from this frog, the general methodology for purifying amphibian skin peptides is well-established.
Typically, the process begins with the stimulation of skin secretions, often through a mild electrical stimulation, which is a non-harmful method to collect the peptide-rich mucus. The collected secretions are then subjected to a series of purification steps. A common initial step is solid-phase extraction (SPE), which separates components based on their physical and chemical properties. researchgate.netaminogen.net
This is followed by reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating peptides based on their hydrophobicity. nih.govaminogen.net Fractions are collected and screened for antimicrobial activity. The molecular masses of the purified peptides are then determined using techniques like mass spectrometry. To determine the amino acid sequence, Edman degradation or tandem mass spectrometry (MS/MS) is often employed.
For this compound, after purification by RP-HPLC, its primary structure was determined. nih.gov Further characterization involved cloning the cDNAs encoding the peptide precursors from a skin-derived cDNA library of O. hainanensis. nih.gov
Initial Biochemical Characterization of the Isolated Compound
The initial biochemical characterization of this compound revealed it to be a 14-amino-acid peptide with the sequence AILTTLANWARKFL-NH2. nih.gov A key feature of this compound, like many other temporins, is its amidated C-terminus, which is a post-translational modification. nih.govmdpi.commdpi.com This amidation is often crucial for the biological activity of the peptide.
The peptide has a net positive charge, which is a common characteristic of many antimicrobial peptides, facilitating their interaction with negatively charged microbial membranes. mdpi.com Initial studies on its antimicrobial activity showed that this compound is active against Gram-positive bacteria and also exhibits activity against some Gram-negative bacteria and fungi. nih.govresearchgate.net
Table 2: Biochemical Properties of this compound
| Property | Description |
|---|---|
| Amino Acid Sequence | AILTTLANWARKFL-NH2 nih.gov |
| Amino Acid Composition | Ala-Ile-Leu-Thr-Thr-Leu-Ala-Asn-Trp-Ala-Arg-Lys-Phe-Leu mol-scientific.com |
| Length | 14 amino acids nih.gov |
| C-terminal Modification | Amidation nih.gov |
| Source Organism | Odorrana hainanensis (Hainan odorous frog) nih.govnovoprolabs.com |
| Peptide Family | Temporin nih.govmdpi.com |
Structural Elucidation and Conformational Analysis of Temporin Hn1
Determination of Primary Amino Acid Sequence
The primary structure of Temporin-HN1 was determined through Edman degradation and mass spectrometry. It is a 14-amino acid peptide with the following sequence: Ala-Ile-Leu-Thr-Thr-Leu-Ala-Asn-Trp-Ala-Arg-Lys-Phe-Leu-NH2. novoprolabs.commol-scientific.com This sequence reveals a high proportion of hydrophobic residues, which is a common characteristic of temporin family peptides. conicet.gov.ar
Table 1: Primary Amino Acid Sequence of this compound
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
|---|---|---|
| 1 | Ala | A |
| 2 | Ile | I |
| 3 | Leu | L |
| 4 | Thr | T |
| 5 | Thr | T |
| 6 | Leu | L |
| 7 | Ala | A |
| 8 | Asn | N |
| 9 | Trp | W |
| 10 | Ala | A |
| 11 | Arg | R |
| 12 | Lys | K |
| 13 | Phe | F |
Identification of Post-Translational Modifications, notably C-Terminal Amidation
A key feature of this compound, and indeed most temporins, is the presence of a post-translational modification (PTM) in the form of C-terminal amidation. conicet.gov.arnih.govnih.gov This modification, where the C-terminal carboxyl group is replaced by an amide group, is crucial for the biological activity of many antimicrobial peptides. The amidation is believed to enhance the peptide's net positive charge and its ability to interact with and disrupt the negatively charged membranes of microorganisms. This modification is a common strategy employed by organisms to increase the efficacy of their chemical defenses. azurebiosystems.comnih.gov The precursor proteins of temporins typically terminate with a glycine (B1666218) residue, which is enzymatically converted to the C-terminal amide. nih.gov
Advanced Spectroscopic Techniques for Secondary Structure Determination (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy)
The secondary structure of this compound has been investigated using advanced spectroscopic techniques, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for rapidly assessing the secondary structure of peptides in different environments. elte.hursc.orgnih.gov For many temporins, studies have shown that they are largely unstructured or in a random coil conformation in aqueous solutions. mdpi.comnih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they adopt a predominantly α-helical conformation. mdpi.comnih.gov This induced helicity is a hallmark of many membrane-active peptides and is thought to be critical for their mechanism of action. nih.gov CD spectra of temporins in such environments typically show characteristic minima at approximately 208 and 222 nm, indicative of an α-helical structure. researchgate.net
Investigating Conformational Dynamics and Stability in Membrane-Mimicking Environments
The conformational dynamics and stability of this compound in environments that mimic biological membranes are critical to understanding its function. The transition from a random coil in an aqueous environment to an α-helix upon encountering a membrane is a key dynamic process. nih.gov This environmental-dependent folding is a common feature of many antimicrobial peptides. biorxiv.orgbiorxiv.org
The stability of this helical structure within the membrane is influenced by several factors, including the lipid composition of the membrane and the specific amino acid sequence of the peptide. The amphipathic nature of the induced α-helix, with hydrophobic residues on one face and hydrophilic/charged residues on the other, facilitates its insertion into and interaction with the lipid bilayer. imrpress.com Techniques like molecular dynamics (MD) simulations can provide insights into the real-time behavior of the peptide within the membrane, complementing experimental data from spectroscopic methods. biorxiv.orgspringernature.com These simulations can help visualize the peptide's orientation and depth of insertion into the membrane, as well as its potential to form pores or disrupt the membrane structure.
Comparative Structural Analysis with Other Temporin Peptides
The temporin family is a large and diverse group of antimicrobial peptides. conicet.gov.arnih.gov Comparing the structure of this compound with other members of this family provides valuable insights into structure-activity relationships.
Table 2: Comparison of this compound with Other Selected Temporins
| Peptide | Sequence | Length (aa) | Net Charge |
|---|---|---|---|
| This compound | AILTTLANWARKFL-NH2 | 14 | +2 |
| Temporin-A | FLPLIGRVLSGIL-NH2 | 13 | +2 |
| Temporin-B | FLPLIGLLGSLL-NH2 | 12 | 0 |
| Temporin-L | FVQWFSKFLGRIL-NH2 | 13 | +2 |
| Temporin-1Tc | FLPLIGKVLSGLI-NH2 | 13 | +2 |
Data for Temporin-A, B, and L from various sources. Data for Temporin-1Tc and 1Te from UniProt. uniprot.orguniprot.org
Compound Names
Table 3: List of Compounds
| Compound Name |
|---|
| Alanine (B10760859) |
| Arginine |
| Asparagine |
| Circular Dichroism |
| Glycine |
| Isoleucine |
| Leucine (B10760876) |
| Lipopolysaccharide |
| Lysine (B10760008) |
| Nuclear Magnetic Resonance |
| Phenylalanine |
| Sodium dodecyl sulfate |
| Temporin-A |
| Temporin-B |
| Temporin-D |
| Temporin-H |
| This compound |
| Temporin-L |
| Temporin-1Tc |
| Temporin-1Te |
| Threonine |
| Trifluoroethanol |
Mechanistic Insights into the Biological Activities of Temporin Hn1
Antimicrobial Activity Profile
Temporin-HN1, a 14-amino-acid peptide (AILTTLANWARKFL) originally isolated from the skin secretions of the Hainan odorous frog (Odorrana hainanensis), demonstrates a broad spectrum of antimicrobial activity. mol-scientific.comimrpress.com Like other members of the temporin family, it is a cationic peptide, a feature that is crucial for its interaction with microbial cell membranes. conicet.gov.ar
This compound exhibits potent activity against a range of Gram-positive bacteria. Research has established its efficacy through the determination of Minimum Inhibitory Concentrations (MIC), which represent the lowest concentration of the peptide required to inhibit visible microbial growth. The peptide shows notable activity against various staphylococcal species and other Gram-positive pathogens. mol-scientific.com Temporins, as a family, are recognized for their strong action against Gram-positive bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. nih.govnih.gov
Detailed findings for this compound's activity against specific Gram-positive species are presented below. mol-scientific.com The activity is particularly high against Rhodococcus rhodochrous.
Table 1: Antimicrobial Potency of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Rhodococcus rhodochrous | X15 | 4.8 |
| Bacillus licheniformis | X39 | 19 |
| Staphylococcus aureus | ATCC 2592 | 37.5 |
| Staphylococcus carnosus | KHS | 37.5 |
| Enterococcus faecalis | X29 | 75 |
Note: One source incorrectly classifies P. faecalis (likely a typographical error for E. faecalis) as a Gram-negative bacterium. mol-scientific.com It is a Gram-positive species.
The efficacy of most temporins, including this compound, is generally lower against Gram-negative bacteria compared to Gram-positive species. nih.govmdpi.com This reduced activity is often attributed to the outer membrane of Gram-negative bacteria, which acts as a formidable barrier against many antimicrobial peptides. researchgate.net
Despite this, this compound has been documented to possess some activity against Gram-negative bacteria. researchgate.netrcsb.org However, specific MIC values for a wide range of Gram-negative pathogens are not extensively reported, reflecting a general trend for the temporin family. Research efforts are often directed towards creating synthetic analogues of temporins to enhance their activity against these more resistant bacteria. nih.govmdpi.com Strategies include increasing the peptide's net positive charge or modifying its hydrophobicity to improve its ability to penetrate the outer membrane. mdpi.com For instance, the creation of analogues for other temporins has successfully broadened their activity spectrum to more effectively target Gram-negative pathogens. nih.govmdpi.com
This compound also displays a notable antifungal profile, contributing to its classification as a broad-spectrum antimicrobial peptide. mol-scientific.comscriptiebank.be It is active against the opportunistic yeast pathogen Candida albicans and other fungi. mol-scientific.comconicet.gov.ar The mechanism of antifungal action is believed to be similar to its antibacterial mechanism, primarily involving disruption of the fungal cell membrane. researchgate.net
The potency of this compound against specific fungal species is detailed in the table below.
Table 2: Antifungal Spectrum of this compound
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Candida albicans | ATCC 2002 | 19 - 75 |
| Slime mould | 090223 | 19 - 75 |
The activity of antimicrobial peptides against Mycobacterium species is an area of significant research interest due to the challenges posed by pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis. This compound was included in a screen of various peptides to assess their potential to accelerate the diagnosis of slow-growing mycobacteria, including M. tuberculosis. nih.gov While the specific inhibitory or growth-enhancing results for this compound from this particular screen are not detailed, its inclusion points to the ongoing investigation into the broader utility of such peptides in combating mycobacterial diseases. nih.gov
Antifungal Spectrum and Mechanistic Considerations
Proposed Cellular and Molecular Mechanisms of Action
The biological activity of this compound is fundamentally linked to its physical interaction with the cell membranes of target microorganisms. conicet.gov.arresearchgate.net As a cationic and amphipathic peptide, it is electrostatically attracted to the negatively charged components of microbial membranes. mdpi.com
The primary mechanism of action for temporins is the permeabilization and subsequent disruption of the microbial cell membrane. imrpress.comnih.govresearchgate.net Upon initial contact, the peptide binds to the membrane surface. In the hydrophobic environment of the lipid bilayer, temporins typically adopt an α-helical secondary structure. conicet.gov.ar This structural change is critical for its disruptive function.
The interaction leads to a loss of membrane integrity, causing the leakage of essential intracellular contents, such as ions and metabolites, and the dissipation of membrane potential. researchgate.net This process ultimately results in cell death. mdpi.com While the precise models of membrane disruption can vary among different peptides (e.g., 'barrel-stave' or 'carpet' models), the consensus for temporins points to a mechanism that compromises the membrane's barrier function, leading to lysis. researchgate.net Electron microscopy studies of other temporins have visually confirmed their ability to perforate bacterial membranes. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Temporin A |
| Temporin B |
| Temporin L |
| Imipenem (B608078) |
| Gentamicin |
| Voriconazole |
| Amphotericin B |
| Penicillin |
| Metronidazole |
| Moxifloxacin |
| Clindamycin |
| Ampicillin-sulbactam |
| Meropenem |
| Rifampicin |
| Isoniazid |
| Melittin |
| Protegrin-1 |
| D-hLF 1-11 |
| Brevinin-1HN1 |
| Brevinin-1V |
Intracellular Targeting of Essential Microbial Processes (e.g., Nucleic Acid Synthesis, Protein Folding)
While the primary mechanism of action for many antimicrobial peptides (AMPs), including temporins, involves the disruption of the microbial cell membrane, there is growing evidence that some of these peptides can translocate into the cytoplasm and interfere with essential intracellular processes. mdpi.comimrpress.com Once inside the cell, AMPs can affect various functions crucial for microbial survival, such as the synthesis of nucleic acids (DNA and RNA), protein folding, and enzymatic activity. mdpi.compreprints.org
For the temporin family, the primary mode of action is considered to be membrane permeabilization. However, the ability of some AMPs to accumulate in the cytoplasm suggests the existence of intracellular targets. preprints.orgnih.gov It has been reported that certain AMPs can bind to DNA and RNA, interact with ribosomes and chaperones, or inhibit proteases and ATP transporters. mdpi.com For instance, the human antimicrobial peptide LL-37, a cathelicidin, has been shown to have intracellular targets. mdpi.com While specific studies detailing the intracellular targeting mechanisms of this compound are not extensively documented, the broader class of AMPs to which it belongs demonstrates a capacity for such interactions. mdpi.compreprints.org The translocation across the membrane allows these peptides to potentially disrupt fundamental processes required for bacterial replication and metabolism. mdpi.com
Disruption of Microbial Biofilms and Associated Mechanisms
Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces. asm.orgfrontiersin.org This mode of growth provides significant protection against antimicrobial agents and the host immune system, making biofilm-associated infections particularly challenging to treat. frontiersin.org The complex EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), can act as a physical barrier, impeding the penetration of antibiotics. asm.orgfrontiersin.org
Members of the temporin family have demonstrated efficacy in both inhibiting the formation of and eradicating established microbial biofilms. For example, a derivative of Temporin-GHa, GHa4R, has shown potent activity against Staphylococcus aureus biofilms. nih.gov Research indicated that GHa4R could not only prevent the initial formation of biofilms but also eliminate mature, 24-hour-old biofilms. nih.gov The mechanism behind this activity is linked to its ability to disrupt the bacterial cell membrane, leading to cell death within the biofilm structure. nih.gov Similarly, Temporin 1CEa has been found to be effective against biofilms of the methicillin-resistant S. aureus (MRSA) strain USA300, with its mechanism also involving bacterial membrane permeabilization. nih.gov
The general strategies for combating biofilms include the use of enzymes to degrade the EPS matrix, such as DNase I which targets eDNA, and agents that interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm development. frontiersin.orgfrontiersin.org While specific data on this compound's antibiofilm activity is limited, the proven efficacy of other temporins suggests a potential role for the family in disrupting these resilient microbial communities. nih.govnih.gov
Broader Biological Activities Investigated for the Temporin Family (Contextual for HN1)
Beyond their antibacterial properties, peptides of the temporin family have been investigated for a range of other biological activities. These studies provide a broader context for the potential applications of specific members like this compound.
Antiviral Activities and Mechanisms
The temporin family of peptides has shown potential as a source of new antiviral agents, particularly against enveloped viruses. uniroma1.it Their mechanism of action is often virucidal, directly targeting and disrupting the viral envelope, which is crucial for the virus's entry into host cells. asm.orgmdpi.com
Research has demonstrated the efficacy of various temporins against a range of DNA and RNA viruses:
Herpes Simplex Virus (HSV): Temporin B was found to significantly inhibit HSV-1 replication, primarily through a virucidal effect that involves the physical disruption of the viral envelope. asm.org Transmission electron microscopy revealed that incubation with Temporin B caused partial degradation of the HSV-1 envelope. uniroma1.itasm.org Temporin G has also shown strong activity against HSV-1 by affecting the early stages of its life cycle and by directly targeting the virion, with computational studies suggesting an interaction with glycoprotein (B1211001) B. mdpi.com
John Cunningham Polyomavirus (JCPyV): Temporin G was found to reduce JCPyV infection, likely by interfering with the initial phases of the viral life cycle and by interacting with the viral capsid protein VP1. mdpi.com
Other Enveloped Viruses: Studies have indicated the potential antiviral activity of temporins against other enveloped viruses, including influenza virus, parainfluenza virus, and Zika virus. uniroma1.itmdpi.com Temporin L and its analogs have demonstrated inhibitory effects against the early stages of infection by viruses such as SARS-CoV-2, measles virus, and human parainfluenza virus type 3 (HPIV-3). researchgate.net
These findings suggest that temporins possess a broad spectrum of antiviral activity, primarily by compromising the structural integrity of viral particles. mdpi.com
Antiproliferative Activities in in vitro Models
Several members of the temporin family have exhibited antiproliferative activity against various cancer cell lines, highlighting their potential as anticancer agents. vulcanchem.commdpi.com The mechanism often involves targeting specific components of the cancer cell membrane, leading to membrane disruption and cell death. vulcanchem.com
Temporin 1CEa: This peptide has demonstrated antiproliferative effects against several cancer cell lines. vulcanchem.com Its mechanism is believed to involve targeting the overexpressed phosphatidylserine (B164497) on the surface of cancer cells. nih.govvulcanchem.com This interaction promotes a helical structure in the peptide, facilitating membrane binding and subsequent permeabilization, which leads to the leakage of intracellular components. nih.govvulcanchem.com
Temporin-SHa Analogs: Analogs of Temporin-SHa, originally isolated from the Sahara frog Pelophylax saharicus, have shown potent antiproliferative action against various human cancer cells, including those from breast, lung, prostate, pancreas, and liver cancers. mdpi.comresearchgate.netmdpi.com For example, dendrimeric forms of a [G10a]-SHa analog displayed significant antiproliferative effects. mdpi.comresearchgate.net
Temporin A Analogs: Modifications to the Temporin A sequence have been explored to enhance its antiproliferative selectivity. Certain analogs have shown preferential activity against cancer cell lines like MCF-7 (breast cancer) compared to normal cells. nih.gov
The following table summarizes the in vitro antiproliferative activity of selected temporins and their analogs against various cancer cell lines.
| Peptide/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Temporin 1CEa | Various | 30 - 60 | vulcanchem.com |
| Temporin-SHa | MCF-7 (Breast) | 20.36 ± 5.64 | mdpi.com |
| [G10a]-SHa Dendrimer (G1) | MCF-7 (Breast) | 1.13 ± 0.09 | mdpi.com |
| [G10a]-SHa Dendrimer (G1) | A549 (Lung) | 1.51 ± 0.23 | mdpi.com |
| [G10a]-SHa Dendrimer (G1) | PC-3 (Prostate) | 1.89 ± 0.28 | mdpi.com |
| Temporin A Analog (DTCit) | MCF-7 (Breast) | >1000 | nih.gov |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.
Immunomodulatory Effects on Host Cells
In addition to their direct antimicrobial and antiproliferative actions, antimicrobial peptides, including temporins, can modulate the host immune response. frontiersin.orgnih.govpnas.org These immunomodulatory effects can be crucial for resolving infections and promoting tissue healing.
The mechanisms of immunomodulation by AMPs are diverse and can include:
Modulation of Inflammatory Responses: Some temporins can bind to bacterial components like lipopolysaccharide (LPS), a potent trigger of inflammation from Gram-negative bacteria. vulcanchem.com By binding to LPS, these peptides can prevent it from activating host inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6. vulcanchem.com
Cytokine Gene Expression: Studies on Temporin-Ra and Temporin-Rb have shown they can influence the expression of pro-inflammatory genes in human lung cells (A549). researchgate.net For example, Temporin-Ra was found to induce the mRNA expression of IL-1β and IL-8 in a dose- and time-dependent manner, while Temporin-Rb was shown to modulate the production of transforming growth factor-beta (TGFβ). researchgate.net
Chemotaxis and Cell Recruitment: Some AMPs possess chemotactic properties, meaning they can attract host immune cells, such as macrophages and mast cells, to the site of infection or injury. frontiersin.orgpnas.org This recruitment is a critical step in the innate immune response, facilitating the clearance of pathogens.
These findings indicate that temporins are not just simple microbicidal agents but can also play a more complex role by interacting with and directing the host's own defense systems. frontiersin.orgresearchgate.net
Structure Activity Relationship Sar Studies and Rational Design of Temporin Hn1 Analogs
Systematic Modification of Amino Acid Residues and their Impact on Biological Efficacy
The systematic substitution of individual amino acid residues is a cornerstone of SAR studies, allowing researchers to probe the function of each position within the peptide sequence. For temporins, this approach has been used to identify key residues that influence antimicrobial potency, spectrum, and hemolytic activity.
For instance, in studies on Temporin A, modifications at the N-terminus and at positions 5 and 12, which are occupied by bulky hydrophobic residues, were found to be critical for its antibacterial activity. nih.gov Another study on Temporin-GHa involved replacing the histidine at position 4 with a more basic arginine. The resulting analog, GHa4R, exhibited a broader antimicrobial spectrum and was 2- to 16-times more potent than the parent peptide, demonstrating the significant impact of a single amino acid substitution on biological function. nih.gov
Similarly, research on Temporin-DRa explored the substitution of various amino acids with α-aminoisobutyric acid (Aib), a residue known to stabilize helical structures. The substitution of Gly4, Thr5, Asn8, and Ala10 with Aib resulted in analogs with increased potency against Staphylococcus aureus. conicet.gov.ar These examples highlight how targeted amino acid modifications can lead to a significant enhancement of biological efficacy. While Temporin-HN1 has not been as extensively studied, these findings on other temporins suggest that its alanine (B10760859), threonine, and aromatic residues are prime targets for systematic modification to improve its therapeutic potential.
Table 1: Impact of Amino Acid Substitution on Temporin Analog Activity
| Parent Peptide | Analog | Modification | Key Finding |
| Temporin-GHa | GHa4R | Histidine to Arginine at position 4 | 2-16 fold increase in antimicrobial potency and broader spectrum. nih.gov |
| Temporin-DRa | [Aib4]Temporin-DRa | Glycine (B1666218) to Aib at position 4 | Four-fold increase in potency against S. aureus. conicet.gov.ar |
| Temporin-DRa | [Aib8]Temporin-DRa | Asparagine to Aib at position 8 | Four-fold increase in potency against S. aureus. conicet.gov.ar |
| Temporin A | DTTyr10 | Serine to Tyrosine at position 10 | Increased antiproliferative effect. conicet.gov.ar |
| Temporin A | DT4F | Phenylalanine to 4-fluorophenylalanine at position 1 | Most effective antibacterial agent among new compounds tested. conicet.gov.ar |
Influence of Peptide Length and Helicity on Antimicrobial Potency and Spectrum
The length of antimicrobial peptides and their ability to form a stable secondary structure, typically an α-helix, are critical determinants of their activity. Most temporins, including this compound, are between 10 and 14 amino acids long, a length that is believed to be optimal for interaction with and disruption of microbial membranes. conicet.gov.arnih.gov The efficacy of these peptides is often correlated with their propensity to adopt an amphipathic α-helical conformation upon encountering the hydrophobic environment of a cell membrane. imrpress.com
Studies on synthetic peptides have shown a clear dependence on length for antimicrobial activity, with a minimum length required to span the microbial membrane. The α-helicity is crucial for creating a structure where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, facilitating membrane interaction.
For example, a study on palustrin-2ISb, another peptide from an Odorrana species, found that a truncated version of the peptide lacking 7 C-terminal amino acids had greater antimicrobial activity than the full-length native peptide. nih.gov This indicates that an optimal, rather than maximal, length is key for potency. In the context of this compound, its 14-amino-acid length and predicted α-helical structure are consistent with other potent temporins. nih.gov Modifications that would shorten or lengthen the peptide, or substitutions that would disrupt or stabilize its helical structure (e.g., by introducing proline or Aib, respectively), would be expected to significantly modulate its antimicrobial potency and spectrum. conicet.gov.ar
Role of Hydrophobicity, Amphipathicity, and Net Charge in Activity Modulation
The interplay between hydrophobicity, amphipathicity, and net positive charge is fundamental to the function of temporins. nih.gov A delicate balance of these properties is required to achieve potent antimicrobial activity while minimizing toxicity to host cells.
Hydrophobicity , the measure of non-polar residues, drives the insertion of the peptide into the lipid bilayer of the microbial membrane. nih.govAmphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, which is crucial for membrane disruption. imrpress.comNet Charge , conferred by basic residues like lysine (B10760008) and arginine, mediates the initial electrostatic attraction to the negatively charged components of bacterial membranes. nih.gov
This compound possesses two basic residues (arginine and lysine), giving it a net positive charge of +2 at neutral pH, which is typical for many active temporins. conicet.gov.ar Studies on various temporin analogs have consistently shown that increasing the net positive charge, often by substituting neutral or acidic amino acids with lysine or arginine, can enhance antimicrobial activity, particularly against Gram-negative bacteria. researchgate.net However, excessive hydrophobicity can lead to increased hemolytic activity and a loss of specificity for microbial cells. mdpi.com Therefore, the rational design of this compound analogs would involve carefully tuning these parameters. For example, substitutions could be made to increase the net charge while modulating hydrophobicity to find an optimal balance that maximizes antimicrobial potency and minimizes host cell toxicity.
Computational and De Novo Design Strategies for Optimizing this compound Derivatives
Computational tools and de novo design strategies are increasingly being used to accelerate the optimization of antimicrobial peptides. These approaches allow for the in-silico prediction of peptide structure and properties, enabling the design of novel derivatives with enhanced activity before undertaking costly and time-consuming chemical synthesis.
Software like PEP-FOLD3 and molecular modeling programs can be used to predict the three-dimensional structure of peptides like this compound. medchemexpress.com Other platforms, such as HeliQuest, can calculate key physicochemical parameters like hydrophobicity, hydrophobic moment (a measure of amphipathicity), and net charge, and even design new sequences with desired properties. nih.gov For example, a researcher could use such a tool to design a series of this compound analogs with a gradually increasing hydrophobic moment while keeping the net charge constant, allowing for a systematic experimental investigation of the role of amphipathicity. nih.gov
While specific computational studies on this compound are not widely reported, the design of a retro-analog of Temporin A provides a relevant example. The synthesis and analysis of retro-Temporin A, where the amino acid sequence is reversed, was a strategy to overcome synthetic challenges and study conformational effects on activity. Such computational and rational design approaches could be powerfully applied to the this compound sequence to generate novel derivatives with optimized therapeutic properties.
Peptide Libraries and High-Throughput Screening in SAR Studies
Peptide libraries are powerful tools for SAR studies, consisting of a large, systematic collection of peptides where specific positions are varied. nih.gov When combined with high-throughput screening (HTS), which allows for the rapid testing of thousands of compounds in parallel, these libraries can efficiently map the contribution of each amino acid to the peptide's biological activity and identify lead candidates for further development.
There are two main types of peptide libraries used in this context:
Synthetic Peptide Libraries: These are created by solid-phase peptide synthesis and allow for high flexibility in design, including the incorporation of non-natural or D-amino acids to enhance stability.
Phage-Display Peptide Libraries: In this biological approach, peptides are expressed on the surface of bacteriophages. This method is useful for screening vast numbers of peptides for binding affinity to a specific target. The discovery of the HN-1 peptide (not to be confused with this compound) through biopanning a phage-display library is a prime example of this technique's power. medchemexpress.com
For a peptide like this compound, a synthetic library could be constructed where each amino acid position is systematically substituted with all other 19 proteinogenic amino acids (an "alanine scan" is a common starting point). This library would then be screened against a panel of pathogenic bacteria to quickly identify which positions are critical for activity and which can be modified to enhance potency or broaden the antimicrobial spectrum.
Biosynthesis and Molecular Biology of Temporin Hn1
Gene Cloning and Characterization of the Precursor cDNA
The genetic blueprint for Temporin-HN1 is encoded in a precursor cDNA, which has been identified and characterized through molecular cloning techniques. Like other amphibian AMPs, this compound is not synthesized directly as a mature peptide but as a larger prepropeptide. mdpi.commdpi.com The cloning and sequencing of these precursor cDNAs are fundamental to understanding the peptide's structure and biosynthesis.
"Shotgun" cloning approaches, utilizing primers designed from highly conserved regions of AMP precursor genes, have been instrumental in identifying novel temporins, including this compound from the skin secretions of the Hainan odorous frog, Odorrana hainanensis. science.gov Analysis of the open reading frame (ORF) of temporin precursor cDNAs reveals a characteristic tripartite structure. mdpi.commdpi.com
This structure consists of:
A Signal Peptide: A highly conserved N-terminal sequence of approximately 22-23 amino acids that directs the nascent polypeptide into the endoplasmic reticulum for secretion. frontiersin.orgnih.gov
An Acidic Propiece (or Spacer Region): This intervening sequence is rich in acidic amino acid residues (aspartic and glutamic acid). It is thought to play a role in preventing the premature activity of the peptide within the host's cells. This region typically ends with a dibasic cleavage site (e.g., Lys-Arg), which is a recognition signal for processing enzymes. mdpi.comfrontiersin.org
The Mature Peptide Sequence: The C-terminal region contains the amino acid sequence of the final, active temporin peptide. In the case of this compound, this sequence is AILTTLANWARKFL. This domain is often followed by a glycine (B1666218) residue, which serves as a signal for C-terminal amidation, a common post-translational modification. mdpi.comfrontiersin.org
The nucleotide sequences encoding the signal peptide and acidic propiece are remarkably conserved, even among different amphibian families, whereas the region encoding the mature peptide is hypervariable. mdpi.comnih.govresearchgate.net This hypervariability is a hallmark of the evolutionary diversification of these defense peptides.
| Feature | Description | Typical Length/Sequence | Reference |
| Peptide Origin | Species from which this compound was isolated. | Odorrana hainanensis (Hainan odorous frog) | imrpress.com |
| Precursor Structure | Organization of the translated open reading frame. | Tripartite: Signal Peptide - Acidic Propiece - Mature Peptide | mdpi.commdpi.com |
| Signal Peptide | N-terminal sequence for secretion. | ~22-23 amino acids, highly conserved. | frontiersin.orgnih.gov |
| Acidic Propiece | Intervening spacer region. | Rich in acidic residues, ends in a dibasic cleavage site (e.g., Lys-Arg). | mdpi.comfrontiersin.org |
| Mature Peptide | Sequence of the final active peptide. | AILTTLANWARKFL | |
| Amidation Signal | Residue indicating C-terminal amidation. | A C-terminal Glycine residue following the mature peptide sequence. | mdpi.comfrontiersin.org |
Post-Translational Processing Enzymes and Pathways in Amphibian Skin Glands
The transformation of the inactive prepropeptide into the biologically active this compound involves a precise series of post-translational modifications within the secretory granules of the frog's dermal glands. mdpi.comannualreviews.org This enzymatic cascade is crucial for generating the final functional peptide.
The key steps in the processing pathway are:
Signal Peptide Cleavage: Following translation on the ribosome, the N-terminal signal peptide guides the prepropeptide into the endoplasmic reticulum. Here, a signal peptidase cleaves off the signal peptide, converting the prepropeptide into a propeptide.
Proteolytic Cleavage: The propeptide is then transported through the Golgi apparatus and packaged into secretory granules. Within these granules, propeptide convertases, which are subtilisin-like endoproteases, recognize and cleave the peptide at specific sites. researchgate.net For most temporin precursors, this occurs at a dibasic amino acid sequence (typically Lys-Arg) located at the C-terminus of the acidic propiece, releasing the mature peptide. mdpi.comfrontiersin.org
C-terminal Amidation: Many amphibian AMPs, including this compound, feature a C-terminally amidated residue. mdpi.com This modification is catalyzed by a sequence of enzymes, collectively known as peptidylglycine α-amidating monooxygenase (PAM). mdpi.com The PAM complex acts on the C-terminal glycine residue that was encoded in the precursor, converting it into a terminal amide group. mdpi.comfrontiersin.org This amidation often enhances the peptide's stability and biological activity by increasing its net positive charge and altering its interaction with microbial membranes. researchgate.netmdpi.com
Other modifications, such as the isomerization of L-amino acids to D-amino acids, have been observed in some amphibian peptides, although this is not a reported feature of this compound. pnas.org The entire process, from synthesis to storage of the mature peptide, occurs within the specialized granular glands of the skin, ready for rapid release upon stimulation. mdpi.comresearchgate.net
| Processing Step | Enzyme(s) Involved | Substrate/Recognition Site | Outcome | Reference |
| Signal Peptide Removal | Signal Peptidase | N-terminal signal sequence | Propeptide formation | - |
| Propeptide Cleavage | Propeptide Convertases (e.g., subtilisin-like endoproteases) | Dibasic residues (e.g., Lys-Arg) at the propiece-mature peptide junction | Release of the mature peptide | mdpi.comfrontiersin.orgmdpi.com |
| C-terminal Amidation | Peptidylglycine α-amidating monooxygenase (PAM) | C-terminal Glycine residue | Addition of a terminal amide group (-NH2) | mdpi.comfrontiersin.org |
Transcriptional Regulation and Expression Patterns of this compound Genes
The expression of temporin genes, including that of this compound, is tightly regulated and responsive to both developmental cues and environmental stimuli. While specific regulatory elements for the this compound gene have not been extensively detailed, studies on the temporin family and other amphibian AMPs provide significant insights into their transcriptional control.
Hormonal Regulation: Research has demonstrated a strong link between thyroid hormones and the expression of temporin genes. In studies of the Japanese mountain brown frog (Rana ornativentris), preprotemporin mRNA levels were undetectable before metamorphosis but increased significantly during the metamorphic climax, a period characterized by high concentrations of thyroid hormones. nih.gov Furthermore, direct administration of triiodothyronine (T3) to adult frogs resulted in elevated levels of preprotemporin mRNA in the skin. nih.gov This suggests that thyroid hormones play a crucial role in regulating the developmental expression of these defense peptides, ensuring the newly metamorphosed frog is equipped with a chemical defense system for its terrestrial life.
Immune and Environmental Stimuli: The primary function of temporins as antimicrobial peptides implies that their expression is part of the innate immune response. Exposure to pathogens can influence the expression levels of AMP genes. For instance, in studies comparing frog species with different susceptibilities to the pathogenic fungus Batrachochytrium dendrobatidis (Bd), the resistant species, American bullfrogs (Rana catesbeiana), exhibited higher baseline expression of certain AMPs, including a temporin, compared to the susceptible species. royalsocietypublishing.org This suggests that the constitutive and induced expression levels of temporin genes can be a critical factor in disease resistance.
Tissue-Specific Expression: While the primary site of synthesis and storage for temporins is the dermal granular glands, their expression is not exclusively confined to the skin. nih.gov For example, mRNA encoding a temporin has been detected in the Harderian gland of the bullfrog, an immune-associated organ in the eye socket, suggesting a broader role for these peptides in protecting mucosal surfaces. bioone.orgresearchgate.net However, expression levels in extradermal tissues are generally much lower than in the skin. nih.gov Marked polymorphism in preprotemporin genes has also been observed among individual frogs, with multiple mRNA variants found within a single animal, indicating a complex genetic and regulatory landscape. researchgate.net
Evolutionary Aspects of Temporin Gene Families in Amphibians
The temporin gene family is a product of a dynamic evolutionary history characterized by gene duplication, diversification, and strong selective pressures. Phylogenetic analyses show that temporin genes are part of a vast superfamily of amphibian AMPs that likely arose from a common ancestral gene. mdpi.comresearchgate.net
Gene Duplication and Diversification: The diversity of temporins and other AMPs within a single frog species and across the amphibian phylogeny points to a history of repeated gene duplication events. oup.com Following duplication, the new gene copies are free to diverge, accumulating mutations that can lead to novel peptide structures and functions. This process of "birth-and-death" evolution is thought to be a primary driver of AMP diversity. Phylogenetic trees constructed from the nucleotide sequences of AMP precursors show that peptides from the same family, like temporins and brevinins, often cluster together, supporting their origin from common ancestral loci. oup.comresearchgate.net
Selective Pressures: The evolution of temporin genes is shaped by strong selective forces. The different domains of the precursor gene are subject to different evolutionary pressures.
Conserved Regions: The N-terminal signal peptide and acidic propiece regions of the precursor are under strong purifying (negative) selection. Their sequences are highly conserved because they perform essential functions in secretion and processing that are intolerant to change. mdpi.comoup.com
Hypervariable Region: In stark contrast, the C-terminal region encoding the mature peptide is subject to intense positive (diversifying) selection. oup.comresearchgate.net This rapid evolution is likely driven by an evolutionary "arms race" between the frog and its microbial pathogens. The constant pressure from evolving microbes selects for novel peptide variants that can overcome microbial resistance mechanisms, resulting in the hypervariability seen in the mature peptide sequence. frontiersin.orgoup.com
Trans-specific Polymorphism: An interesting evolutionary feature observed in amphibian AMP genes is trans-specific polymorphism, where identical or very similar alleles are maintained in different, related species. researchgate.netnih.gov This suggests that certain advantageous alleles arose in a common ancestor and have been preserved in descendant lineages over long evolutionary timescales, likely due to balancing selection. researchgate.net This highlights the long-term importance of specific AMP variants in the defense of these species.
Synthetic Methodologies for Temporin Hn1 and Its Derivatives
Principles and Applications of Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides, including antimicrobial peptides (AMPs) like the temporin family. cambrex.comnih.gov Developed by R.B. Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. cambrex.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing steps. researchgate.net
The synthesis cycle in SPPS consists of several key steps:
Deprotection: The temporary protecting group on the N-terminus of the resin-bound amino acid or peptide is removed. The most common protecting groups are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc/t-Bu strategy is widely used due to its milder deprotection conditions. acs.orgfrontiersin.org
Activation and Coupling: The next amino acid, with its N-terminus protected, is activated at its C-terminus to facilitate the formation of a peptide bond with the deprotected N-terminus of the resin-bound peptide.
Washing: The solid support is thoroughly washed to remove unreacted reagents and soluble byproducts. researchgate.net
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). nih.gov Automated peptide synthesizers have significantly enhanced the efficiency and speed of SPPS, making it a routine procedure for producing peptides of moderate length. frontiersin.org The synthesis of various temporin analogs has been successfully achieved using the Fmoc/Ot-Bu SPPS strategy. nih.gov
Advanced Purification and Analytical Characterization of Synthetic Peptides
Following synthesis and cleavage from the solid support, the crude peptide product contains the target peptide along with various impurities. These impurities can include deletion sequences (missing one or more amino acids), truncated sequences, and incompletely deprotected peptides. Therefore, robust purification and characterization techniques are essential to obtain a highly pure and well-defined product.
Purification:
The most powerful and widely used technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govlcms.cz This method separates peptides based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. rsc.org The more hydrophobic peptides are retained longer on the column. By carefully collecting the fractions corresponding to the main peak, highly purified peptide can be obtained. nih.gov
Another effective purification method is Solid-Phase Extraction (SPE) , which can be a simpler, faster, and more economical alternative to preparative HPLC for certain applications. mdpi.comnih.gov RP-SPE with a stepwise gradient elution can yield peptides with high purity and is particularly useful for removing salts and other highly polar or nonpolar impurities. mdpi.commdpi.com
Analytical Characterization:
To confirm the identity and purity of the synthesized peptide, a combination of analytical techniques is employed:
Analytical RP-HPLC: This is used to assess the purity of the final product. A sharp, symmetrical peak at the expected retention time indicates a high degree of purity. rsc.org
Mass Spectrometry (MS): This is a critical tool for confirming the molecular weight of the synthesized peptide. springernature.comresearchgate.netnih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS): This technique is used to verify the amino acid sequence of the peptide. The purified peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to reconstruct the sequence. biopharmaspec.com
The table below summarizes the primary techniques used for the purification and characterization of synthetic peptides.
| Technique | Purpose | Principle |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification & Purity Assessment | Separation based on hydrophobicity. |
| Solid-Phase Extraction (SPE) | Purification & Desalting | Simplified chromatographic separation. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Measurement of the mass-to-charge ratio of ionized molecules. |
| Tandem Mass Spectrometry (MS/MS) | Sequence Verification | Fragmentation of the peptide and analysis of the resulting fragments. |
Strategies for Incorporating Non-Canonical Amino Acids and Chemical Modifications
To enhance the biological activity, stability, and selectivity of natural peptides like temporins, researchers often incorporate non-canonical amino acids (ncAAs) or introduce other chemical modifications. nih.gov These alterations can significantly impact the peptide's physicochemical properties, such as its hydrophobicity, charge, and secondary structure. frontiersin.orgsemanticscholar.org
Incorporation of Non-Canonical Amino Acids:
The flexible nature of SPPS allows for the straightforward incorporation of a wide variety of ncAAs into a peptide sequence. nih.govnih.gov These can include:
D-amino acids: Replacing L-amino acids with their D-enantiomers can increase the peptide's resistance to proteolytic degradation by enzymes, which are typically specific for L-isomers.
Fluorinated amino acids: The introduction of fluorine can alter the electronic properties and hydrophobicity of the amino acid side chain, potentially enhancing membrane interactions. nih.gov
Amino acid analogs: Isomers and homologs of natural amino acids, such as norleucine (an isomer of leucine), can be used to fine-tune the peptide's hydrophobicity and amphipathicity. semanticscholar.org Studies on temporin analogs have shown that replacing certain residues with ncAAs can modulate their biological activity. mdpi.com
Other Chemical Modifications:
Besides the incorporation of ncAAs, other modifications can be introduced to improve the therapeutic potential of temporins:
N-terminal acetylation and C-terminal amidation: These modifications are common in natural AMPs and serve to neutralize the terminal charges, which can increase the peptide's stability and hydrophobicity. semanticscholar.org Many temporin analogs are synthesized with a C-terminal amide. frontiersin.org
Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the peptide's solubility, prolong its circulation half-life, and reduce its immunogenicity. frontiersin.org
Lipidation: The covalent attachment of fatty acids can enhance the peptide's interaction with bacterial membranes. frontiersin.org
Truncation and sequence alteration: Removing or replacing specific amino acids can significantly affect the bioactivity of temporins. frontiersin.org For example, modifications to the primary structure of temporins have been shown to alter their antimicrobial and hemolytic activities. nih.gov
The table below provides examples of modifications made to temporin peptides and their intended effects.
| Modification | Example | Potential Effect | Reference |
| Amino Acid Replacement | Replacing Proline with Tyrosine in Temporin-PE | Altered bioactivity and hemolytic activity | nih.gov |
| Terminal Modification | Addition of Tyrosine to the N-terminus of Temporin B | Improved quantification and synergistic activity | plos.org |
| Non-Canonical Amino Acid | Incorporation of fluorinated Phenylalanine in Temporin A | Enhanced antibacterial and antiproliferative effects | nih.gov |
| Sequence Truncation | Deletion of amino acids from Temporin-FL | Altered hydrophobicity and helicity | frontiersin.org |
Economic and Scalability Considerations for Peptide Synthesis
While SPPS is a powerful tool for research-scale peptide synthesis, its economic and scalability aspects become critical when considering the production of larger quantities for preclinical and clinical studies, or for commercial applications.
Economic Considerations:
The cost of synthetic peptides is influenced by several factors:
Raw materials: The cost of high-quality, protected amino acids, resins, and coupling reagents can be substantial, especially for complex sequences or those containing expensive ncAAs. acs.orgexcedr.com
Solvents: SPPS requires large volumes of solvents for washing steps, which contributes to both the cost and the environmental impact of the process. rsc.org
Scalability Considerations:
Scaling up peptide synthesis from milligrams to kilograms presents several challenges:
Reaction efficiency: Maintaining high coupling efficiency at each step is crucial, as even small inefficiencies can lead to a significant accumulation of impurities in long peptides.
Process control: Ensuring consistent mixing, temperature control, and reagent delivery in large reaction vessels is more complex than in small-scale synthesis. manufacturingchemist.com
Downstream processing: The purification of large quantities of peptides by preparative HPLC can be a bottleneck, requiring large columns and consuming vast amounts of solvent. cambrex.com
Waste management: The large volumes of solvent and chemical waste generated during large-scale SPPS pose environmental and disposal challenges. rsc.orgoxfordglobal.com
To address these challenges, alternative and hybrid strategies are being explored:
Liquid-Phase Peptide Synthesis (LPPS): For very large-scale production, LPPS can be more cost-effective as it avoids the use of expensive resins and can utilize standard chemical manufacturing equipment. cambrex.com
Hybrid Synthesis: This approach involves the SPPS of smaller peptide fragments, which are then purified and coupled together in solution (liquid phase). This can be more efficient for the synthesis of very long peptides. acs.org
Recombinant Production: For very large peptides or proteins, recombinant DNA technology, where a host organism like bacteria or yeast is engineered to produce the peptide, can be a more scalable and cost-effective option. nih.govmanufacturingchemist.com However, chemical synthesis remains essential for peptides containing ncAAs or other specific modifications. nih.gov
Innovations in SPPS, such as the development of more efficient coupling reagents, greener solvents, and improved purification technologies, are continuously being pursued to make peptide synthesis more sustainable and cost-effective. gappeptides.combiomatik.com
Computational Biology and Biophysical Modeling of Temporin Hn1
Predictive Algorithms for Secondary and Tertiary Structure Determination
The biological activity of Temporin-HN1, like other temporins, is intrinsically linked to its three-dimensional structure, particularly upon interaction with microbial membranes. Predictive algorithms are the first step in understanding this structure.
Secondary Structure Prediction: this compound is predicted to adopt an amphipathic α-helical conformation, a hallmark of many membrane-active AMPs. nih.gov This structure segregates hydrophobic and hydrophilic residues into distinct faces of the helix, facilitating membrane interaction. In an aqueous environment, the peptide is likely unstructured, but it is believed to fold into its helical, active conformation in the more hydrophobic environment of a lipid membrane. mdpi.com
Several computational tools are commonly used to predict such secondary structures:
Helical Wheel Projections: These algorithms, such as HeliQuest, map the amino acid sequence onto a helical spiral, providing a visual representation of the amphipathic character. The hydrophobic face of this compound would contain residues like Alanine (B10760859) (A), Isoleucine (I), Leucine (B10760876) (L), and Tryptophan (W), while the hydrophilic face would feature the charged Arginine (R) and Lysine (B10760008) (K) residues.
Ab initio and Homology Modeling Servers: Platforms like I-TASSER and AlphaFold can predict the full three-dimensional (tertiary) structure of a peptide from its amino acid sequence. mdpi.com For temporins, these predictions often show a propensity for helical formation.
These in silico predictions are typically validated experimentally using techniques like Circular Dichroism (CD) spectroscopy . CD analysis of temporins in aqueous buffer versus membrane-mimicking environments (e.g., sodium dodecyl sulphate (SDS) micelles or trifluoroethanol (TFE)) confirms the transition from a random coil to an α-helical structure upon entering a hydrophobic medium. mdpi.comresearchgate.net
Molecular Dynamics Simulations of this compound Interaction with Model Membranes
Molecular dynamics (MD) simulations offer atomic-level insights into the dynamic process of this compound interacting with and disrupting a bacterial membrane. science.gov While specific MD studies focusing exclusively on this compound are not extensively documented, the methodology is well-established for closely related temporins like Temporin B and L. mdpi.com
A typical MD simulation setup involves:
System Construction: A model lipid bilayer is constructed to mimic a target membrane. For bacterial membranes, this is often a mixture of zwitterionic and anionic phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). One or more this compound peptides, with their predicted α-helical structure, are placed in the solvent phase near the membrane surface.
Solvation and Ionization: The system is solvated with water molecules, and ions are added to neutralize the system and simulate physiological salt concentrations.
Simulation: The simulation is run for a duration ranging from nanoseconds to microseconds, using force fields like GROMOS or CHARMM. The trajectory of every atom is calculated over time, governed by the principles of classical mechanics.
These simulations can reveal critical details about the peptide's mechanism, such as the initial electrostatic attraction to the anionic membrane, the insertion of hydrophobic residues into the lipid core, peptide aggregation on the membrane surface, and the subsequent disruption of the bilayer, potentially leading to pore formation or membrane thinning. mdpi.com
In silico Screening for Lead Optimization and Novel Analog Discovery
To improve upon the natural template of this compound, computational screening methods are employed to design and evaluate novel analogs with enhanced antimicrobial efficacy and reduced toxicity.
The process typically follows these steps:
Analog Library Generation: A virtual library of this compound analogs is created by systematically substituting amino acids at different positions. These substitutions are designed to modulate key physicochemical properties like net positive charge, hydrophobicity, and amphipathicity, which are known to be critical for AMP function. For instance, increasing the net positive charge by adding Lysine or Arginine can enhance affinity for negatively charged bacterial membranes. [17 from first search]
Molecular Docking: The generated analogs are then docked against a model of a bacterial membrane or a specific molecular target. This computational technique predicts the preferred binding orientation and affinity of the peptide, allowing for a rapid, high-throughput assessment of the most promising candidates. [11 from first search]
Filtering and Selection: Analogs with the best predicted binding scores and desired structural properties are selected for chemical synthesis and subsequent experimental validation.
This in silico approach significantly accelerates the discovery pipeline, reducing the cost and effort associated with synthesizing and testing large numbers of peptide variants. Studies on other temporins have successfully used this strategy to develop analogs with a broader spectrum of activity. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. science.gov For this compound, a QSAR model could be developed to predict the antimicrobial potency of its analogs before they are synthesized.
The development of a QSAR model for this compound analogs would involve:
Data Set Compilation: A training set of this compound analogs is required, for which the antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC) has been experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors for each analog is calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity, molecular weight, charge distribution, and steric properties. For peptides, specific descriptors like the hydrophobic moment or sideways asymmetry moments can be particularly informative. researchgate.net
Model Generation and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that links the descriptors to the observed activity. The predictive power of the resulting model is then rigorously tested using an external set of peptides not included in the model's construction.
A validated QSAR model can be a powerful tool for the rational design of new this compound analogs, allowing researchers to prioritize the synthesis of candidates predicted to have the highest antimicrobial activity. researchgate.net
Antimicrobial Activity of this compound
| Microorganism | Strain | Type | MIC (μM) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 25923 | Gram-positive | 37.5 | novoprolabs.comnih.gov |
| Staphylococcus carnosus | KHS | Gram-positive | 37.5 | novoprolabs.com |
| Bacillus licheniformis | X39 | Gram-positive | 19 | novoprolabs.com |
| Rhodococcus rhodochrous | X15 | Gram-positive | 4.8 | novoprolabs.com |
| Enterococcus faecalis | X29 | Gram-negative | 75 | novoprolabs.com |
| Candida albicans | ATCC 2002 | Fungus | 19-75 | novoprolabs.com |
| Slime mould | 090223 | Fungus | 19-75 | novoprolabs.com |
Future Research Trajectories and Conceptual Applications of Temporin Hn1 in Drug Discovery
Elucidating Novel Mechanisms of Action Beyond Membrane Disruption
The primary mechanism of action for most temporins is the perturbation and disruption of microbial cell membranes. conicet.gov.arplos.org These cationic and amphipathic peptides typically adopt an α-helical conformation that allows them to interact with and insert into the negatively charged lipid bilayers of bacterial membranes, leading to permeabilization and cell death through models like the "carpet-like" or "toroidal pore" mechanisms. plos.orgimrpress.com While this membranolytic activity is a key feature, future research is poised to explore mechanisms that go beyond simple membrane disruption.
Some AMPs are known to translocate across the cell membrane without causing complete lysis and then interact with intracellular targets to inhibit essential cellular processes. frontiersin.org Research into other temporins, such as Temporin-SHa, has suggested that at certain concentrations, they can trigger cellular events like mitochondrial membrane depolarization and DNA fragmentation, indicative of an apoptosis-like death mechanism in parasites. plos.orgnih.gov
Future investigations into Temporin-HN1 should aim to determine if it shares these capabilities. Key research questions include:
Does this compound translocate into the cytoplasm of microbial cells at sub-lytic concentrations?
Can it bind to nucleic acids (DNA or RNA) or inhibit protein synthesis?
Does it interfere with cellular metabolic pathways or enzymatic activity?
Can it induce programmed cell death pathways in susceptible pathogens?
Answering these questions will provide a more complete understanding of this compound's bioactivity and could reveal new targets for antimicrobial drug design. It is conceivable that this compound possesses a multi-target mechanism of action, which would be a significant advantage in preventing the development of microbial resistance. imrpress.comresearchgate.net
Development of Synergistic Strategies with Conventional Antimicrobial Agents
A highly promising avenue for the clinical application of AMPs like this compound is in combination therapy with conventional antibiotics. frontiersin.org This approach can enhance the efficacy of existing drugs, potentially resensitize resistant strains, and lower the required doses, thereby reducing toxicity. The synergistic potential of the temporin family has been well-documented; for instance, Temporin A shows synergy with antibiotics like imipenem (B608078) and ceftazidime, while Temporin L works in concert with piperacillin. conicet.gov.arnih.gov
The primary mechanism for this synergy often involves the AMP's ability to permeabilize the bacterial outer membrane, which then facilitates the entry of the conventional antibiotic to its intracellular target. frontiersin.orgnih.gov This is particularly effective against Gram-negative bacteria, whose outer membrane is a significant barrier to many antibiotics.
Future research on this compound should focus on systematically screening for synergistic interactions with a broad range of antibiotics against clinically relevant pathogens. Studies have demonstrated that combinations of temporins or temporins with other antimicrobials can be highly effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govmdpi.com Investigating this compound in combination with antibiotics from different classes (e.g., beta-lactams, aminoglycosides, fluoroquinolones) could identify potent pairings. The Fractional Inhibitory Concentration Index (FICI) is a standard method to quantify these synergistic effects and would be crucial in these studies.
Table 1: Antimicrobial Activity of this compound This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms as reported in scientific literature. nih.govnovoprolabs.com
| Microorganism | Strain | Type | MIC (μM) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive Bacteria | 37.5 |
| Staphylococcus carnosus | KHS | Gram-positive Bacteria | 37.5 |
| Bacillus licheniformis | X39 | Gram-positive Bacteria | 19 |
| Rhodococcus rhodochrous | X15 | Gram-positive Bacteria | 4.8 |
| Proteus faecalis | X29 | Gram-negative Bacteria | 75 |
| Candida albicans | ATCC 2002 | Fungus | 75 |
| Slime mould | 090223 | Fungus | 19 |
Formulation Science and Delivery Systems for Enhanced Peptide Efficacy
For any peptide to become a viable therapeutic, it must be formulated into a stable and effective drug delivery system. researchgate.net Peptides like this compound face challenges such as poor stability in the presence of proteases and potential toxicity at high concentrations. Formulation science offers strategies to overcome these hurdles. setu.iehilarispublisher.com
Nanotechnology, in particular, holds significant promise for delivering AMPs. conicet.gov.artechscience.com Encapsulating this compound into delivery systems such as liposomes, polymeric nanoparticles, or hydrogels could:
Enhance Stability: Protect the peptide from enzymatic degradation in biological fluids. acs.org
Improve Solubility: Increase the peptide's solubility and bioavailability.
Enable Controlled Release: Provide sustained release of the peptide at the site of infection, maintaining an effective concentration over time. hilarispublisher.com
Targeted Delivery: Modify the surface of nanoparticles with ligands that specifically target microbial cells, increasing efficacy and reducing off-target effects. huji.ac.il
Future research must focus on developing and testing various formulations of this compound. pharmaexcipients.com This involves assessing the compatibility of the peptide with different excipients and polymers, characterizing the physical properties of the resulting delivery system, and evaluating its efficacy and stability in vitro and in vivo.
Exploration of Chemical Modifications for Improved in vitro Stability
The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation. acs.org The amino acid sequence of this compound (AILTTLANWARKFL-NH₂) can be rationally modified to enhance its stability without compromising its antimicrobial activity. nih.gov
Several chemical modification strategies have been successfully applied to other temporins and AMPs:
Amino Acid Substitution: Replacing specific amino acids with non-proteinogenic ones. For example, substituting L-amino acids with their D-enantiomers at specific positions can render the peptide resistant to proteases while often maintaining its structure and function. mdpi.com
Fluorination: Incorporating fluorinated amino acids, such as 4-F-phenylalanine, has been shown to increase the stability and, in some cases, the activity of Temporin A analogues. mdpi.comnih.gov
Terminal Modifications: Altering the N- and C-termini of the peptide can block the action of exopeptidases. The natural C-terminal amidation of this compound is already a stabilizing feature. researchgate.net
Pegylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the peptide's half-life in circulation, although this can sometimes impact activity.
Research should focus on creating a library of this compound analogues with specific modifications. These analogues would then be tested for their stability in human serum and their antimicrobial potency. This structure-activity relationship data is critical for designing a peptide drug with optimal therapeutic properties. mdpi.com
Table 2: Potential Chemical Modifications for this compound This table outlines conceptual modifications to the this compound sequence and their intended effects based on studies of other antimicrobial peptides.
| Modification Strategy | Example Application to this compound | Primary Goal | Potential Secondary Effects |
| D-Amino Acid Substitution | Replace L-Lysine or L-Arginine with their D-isomers | Increase resistance to proteases | May alter membrane interaction dynamics |
| Non-proteinogenic Amino Acids | Replace Alanine (B10760859) with Aib (α-aminoisobutyric acid) | Stabilize α-helical structure, improve stability | Could change potency and spectrum of activity |
| Hydrophobicity/Charge Tuning | Substitute Alanine or Leucine (B10760876) with more hydrophobic residues | Enhance membrane interaction | May increase hemolytic activity if not balanced |
| Fluorination | Replace Phenylalanine with 4-F-phenylalanine | Improve proteolytic stability and hydrophobicity | May increase cytotoxicity |
Integration of this compound Research into Broader Antimicrobial Resistance Solutions
The rise of antimicrobial resistance (AMR) is a global health crisis that necessitates the development of novel therapeutic strategies. cam.ac.uk Research into this compound is not an isolated endeavor but part of a larger, multi-faceted approach to combat drug-resistant pathogens. imrpress.com
This compound and other AMPs offer several advantages that align with the goals of global AMR solutions:
Novel Mechanism of Action: By primarily targeting the physical integrity of the cell membrane, AMPs act via a mechanism to which bacteria may find it difficult to develop resistance, as it would require fundamental changes to their membrane structure. imrpress.comresearchgate.net
Activity Against Resistant Strains: Temporins have demonstrated effectiveness against multi-drug resistant (MDR) bacteria, including MRSA, making them potential last-resort treatments. nih.govmdpi.com
Synergistic Potential: As discussed, this compound could be used to restore the effectiveness of older, conventional antibiotics, thus preserving our existing arsenal (B13267) of drugs. frontiersin.org
Anti-biofilm Activity: Bacterial biofilms are notoriously resistant to conventional antibiotics. Many AMPs, including temporins, have been shown to inhibit biofilm formation and eradicate established biofilms, addressing a major clinical challenge. nih.gov
Integrating this compound research into the broader AMR framework involves not only advancing the peptide towards clinical use but also using it as a template for designing new synthetic mimics and as a tool to understand the fundamental principles of microbial membrane disruption. nih.gov The ultimate goal is to expand the toolkit available to clinicians for treating infections that no longer respond to conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
